molecular formula C21H22N2O3S B5472797 2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide

2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylpropanamide

Cat. No.: B5472797
M. Wt: 382.5 g/mol
InChI Key: DRORMYBEZXCMAD-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiophene moiety, a benzoxazepine moiety, and a propanamide moiety . Benzothiophenes are sulfur-containing aromatic compounds that are part of many biologically active compounds . Benzoxazepines are seven-membered heterocyclic compounds containing nitrogen and oxygen . Propanamides are amides derived from propanoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups . The benzothiophene and benzoxazepine rings would contribute to the rigidity of the molecule, while the propanamide group could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could increase its stability, while the amide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many benzothiophene and benzoxazepine derivatives have shown various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Given the biological activities associated with benzothiophene and benzoxazepine derivatives, this compound could be a potential candidate for further study in medicinal chemistry .

Properties

IUPAC Name

2-[7-(1-benzothiophen-3-yl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13(21(25)22-2)23-7-8-26-20-15(11-23)9-14(10-18(20)24)17-12-27-19-6-4-3-5-16(17)19/h3-6,9-10,12-13,24H,7-8,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRORMYBEZXCMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N1CCOC2=C(C1)C=C(C=C2O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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